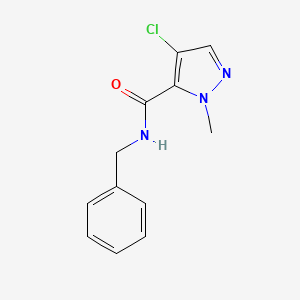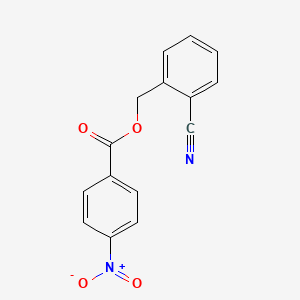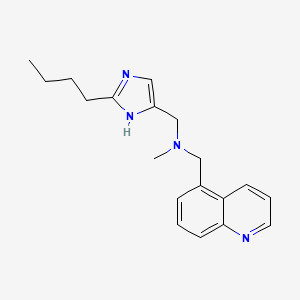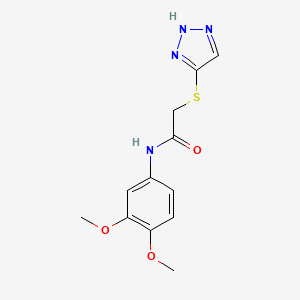![molecular formula C13H15N3O2S B5345042 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5345042.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide, also known as DPTA, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. DPTA has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. These effects make this compound a promising candidate for future research in the fields of inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide in lab experiments is its ability to exhibit multiple biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects.
Direcciones Futuras
There are several future directions for research on 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide, including:
1. Further studies on its mechanism of action to better understand its effects on inflammation and cancer.
2. Development of this compound derivatives with improved potency and selectivity.
3. Investigation of the potential use of this compound in combination with other drugs for enhanced therapeutic efficacy.
4. Exploration of the potential use of this compound in other disease models, such as autoimmune diseases.
5. Investigation of the potential use of this compound in drug delivery systems for targeted therapy.
In conclusion, this compound is a promising compound for future research in the fields of inflammation and cancer. Its multiple biochemical and physiological effects make it a versatile compound for studying various biological processes, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-N-(2-furylmethyl)acetamide with 4,6-dimethyl-2-thiopyrimidine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for future drug development.
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-6-10(2)16-13(15-9)19-8-12(17)14-7-11-4-3-5-18-11/h3-6H,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWQHFNIKUBNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)benzyl]-2-(1-phthalazinylthio)acetamide](/img/structure/B5344962.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl N-cyclohexylglycinate dihydrochloride](/img/structure/B5344967.png)
![(1-{[3-(4-chlorophenyl)piperidin-1-yl]carbonyl}cyclopropyl)amine](/img/structure/B5344980.png)


![methyl 4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methoxy]benzoate](/img/structure/B5345011.png)
![1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5345012.png)
![[3-benzyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5345018.png)
![4-chloro-1,5-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5345045.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5345051.png)


![4-{[3-hydroxy-1-(4-isopropylbenzyl)-2-oxopiperidin-3-yl]methyl}-1,4-diazepan-2-one](/img/structure/B5345066.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5345077.png)